Cis vs. Trans Isomer Impact on Molecular Dipole Moment and Conformational Stability
The cis configuration of tert-Butyl (4-cyanocyclohexyl)carbamate (CAS 1198163-56-2) results in distinct physicochemical properties compared to its trans isomer (CAS 873537-32-7). Density functional theory (DFT) calculations on cyanocyclohexanes demonstrate that the orientation of the cyano group (axial vs. equatorial) significantly alters the molecular dipole moment and conformational energy landscape [1]. While specific dipole moment values for the Boc-protected derivative are not available, the underlying cyanocyclohexane core shows that axial substituents lead to higher energy conformers and altered dipole vectors, which can affect molecular recognition and self-assembly processes [1].
| Evidence Dimension | Conformational energy and dipole moment |
|---|---|
| Target Compound Data | Cis configuration with specific axial/equatorial orientation of cyano group (exact orientation not specified in available data) |
| Comparator Or Baseline | Trans isomer (CAS 873537-32-7) with different cyano group orientation |
| Quantified Difference | For cyanocyclohexanes, axial substituents produce higher energy conformers; dipole moments vary significantly with orientation [1] |
| Conditions | DFT calculations at B3LYP/6-311++G** level of theory |
Why This Matters
The stereochemical configuration influences the compound's behavior as a building block, affecting the properties of final drug candidates or materials.
- [1] The effects of substituent position and orientation on the structures and dipole moments of the cyanocyclohexanes using density functional theory calculations. ScienceDirect, 2019. View Source
